(4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
CAS No.: 1797688-70-0
Cat. No.: VC5816481
Molecular Formula: C23H22N2O4S
Molecular Weight: 422.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797688-70-0 |
|---|---|
| Molecular Formula | C23H22N2O4S |
| Molecular Weight | 422.5 |
| IUPAC Name | [4-(benzenesulfonyl)piperidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
| Standard InChI | InChI=1S/C23H22N2O4S/c26-23(18-7-6-8-19(17-18)29-22-11-4-5-14-24-22)25-15-12-21(13-16-25)30(27,28)20-9-2-1-3-10-20/h1-11,14,17,21H,12-13,15-16H2 |
| Standard InChI Key | AQNXGELKWHYQME-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Table 1: Inferred Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.5 g/mol |
| logP (Predicted) | 3.2–4.1 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 6 |
These values are extrapolated from structurally related compounds, such as 4-(phenylsulfonyl)piperidines and pyridinyloxy-containing derivatives . The moderate logP suggests balanced lipophilicity, potentially enabling blood-brain barrier penetration .
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous molecules are routinely characterized using:
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Nuclear Magnetic Resonance (NMR): NMR would resolve signals for the piperidine protons (δ 1.5–3.5 ppm), aromatic protons (δ 6.8–8.5 ppm), and sulfonyl group.
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Mass Spectrometry (MS): High-resolution MS would confirm the molecular ion peak at m/z 429.5 .
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Infrared Spectroscopy (IR): Key absorptions include sulfonyl S=O stretches (~1350 cm) and carbonyl C=O (~1680 cm).
Synthetic Strategies
Retrosynthetic Analysis
A plausible retrosynthesis dissects the molecule into three fragments:
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4-(Phenylsulfonyl)piperidine
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3-(Pyridin-2-yloxy)benzoic acid
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Methanone coupling reagent
This approach aligns with methods used for analogous arylpiperidinyl methanones .
Stepwise Synthesis
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Synthesis of 4-(Phenylsulfonyl)piperidine
Piperidine undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the sulfonamide . -
Preparation of 3-(Pyridin-2-yloxy)benzoyl Chloride
3-Hydroxybenzoic acid is first coupled with 2-chloropyridine via nucleophilic aromatic substitution, followed by conversion to the acid chloride using thionyl chloride . -
Final Coupling
The benzoyl chloride reacts with 4-(phenylsulfonyl)piperidine under Friedel-Crafts acylation conditions (AlCl, dichloromethane) to form the methanone bridge .
Key Challenges
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Regioselectivity: Ensuring exclusive substitution at the piperidine 1-position requires careful control of reaction stoichiometry .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures may be necessary to isolate the pure product.
Pharmacological Profile
Serotonin 5-HT2A_{2A}2A Receptor Antagonism
Structural analogs, such as 4-(phenylsulfonyl)piperidines, exhibit high affinity for 5-HT receptors ( nM) . The phenylsulfonyl group is critical for binding to transmembrane helix 5, while the methanone-linked aromatic system interacts with extracellular loop 2 .
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | 5-HT (nM) | logP | Oral Bioavailability |
|---|---|---|---|
| Target Compound (Predicted) | 8–15 | 3.9 | Moderate (30–50%) |
| Reference Compound | 2.3 | 4.1 | 68% |
Analytical and Pharmacokinetic Considerations
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